Cas no 126193-27-9 (4-chloro-2-(phenylamino)-1,3-thiazole-5-carbaldehyde)
126193-27-9 structure
Product Name:4-chloro-2-(phenylamino)-1,3-thiazole-5-carbaldehyde
Numero CAS:126193-27-9
MF:C10H7ClN2OS
MW:238.693379640579
CID:216567
PubChem ID:2090928
Update Time:2025-04-19
4-chloro-2-(phenylamino)-1,3-thiazole-5-carbaldehyde Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde
- 2-Anilino-4-chloro-1,3-thiazole-5-carbaldehyde
- 4-chloro-2-(phenylamino)-5-Thiazolecarboxaldehyde
- 4-CHLORO-2-PHENYLAMINO-THIAZOLE-5-CARBALDEHYDE
- 5-Thiazolecarboxaldehyde,4-chloro-2-(phenylamino)-
- 4-chloro-2-(phenylamino)-1,3-thiazole-5-carbaldehyde
- CHEMBL1458593
- SMR000376605
- F0820-0177
- FT-0720039
- SCHEMBL7756093
- MFCD00686614
- HMS2667G17
- 5-Thiazolecarboxaldehyde, 4-chloro-2-(phenylamino)-
- 126193-27-9
- MLS000772061
- BFA19327
- SR-01000034723-1
- SR-01000034723
- DTXSID80366499
- Z56845032
- C10H7ClN2OS
- EN300-01145
- DASSFVQGPUWYCE-UHFFFAOYSA-N
- AKOS000115362
- G56148
- DA-39712
-
- Inchi: 1S/C10H7ClN2OS/c11-9-8(6-14)15-10(13-9)12-7-4-2-1-3-5-7/h1-6H,(H,12,13)
- Chiave InChI: DASSFVQGPUWYCE-UHFFFAOYSA-N
- Sorrisi: ClC1=C(C=O)SC(=N1)NC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 237.99691
- Massa monoisotopica: 237.996761
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 224
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 70.2
- XLogP3: 3.6
Proprietà sperimentali
- Densità: 1.475
- Punto di ebollizione: 395.2°Cat760mmHg
- Punto di infiammabilità: 192.8°C
- Indice di rifrazione: 1.717
- PSA: 41.99
4-chloro-2-(phenylamino)-1,3-thiazole-5-carbaldehyde Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A059003674-1g |
4-Chloro-2-(phenylamino)thiazole-5-carbaldehyde |
126193-27-9 | 95% | 1g |
$400.00 | 2022-04-03 | |
| TRC | B423078-10mg |
4-chloro-2-(phenylamino)-1,3-thiazole-5-carbaldehyde |
126193-27-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B423078-50mg |
4-chloro-2-(phenylamino)-1,3-thiazole-5-carbaldehyde |
126193-27-9 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B423078-100mg |
4-chloro-2-(phenylamino)-1,3-thiazole-5-carbaldehyde |
126193-27-9 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Chemenu | CM122238-1g |
4-chloro-2-(phenylamino)thiazole-5-carbaldehyde |
126193-27-9 | 95% | 1g |
$297 | 2021-08-05 | |
| Chemenu | CM122238-1g |
4-chloro-2-(phenylamino)thiazole-5-carbaldehyde |
126193-27-9 | 95% | 1g |
$615 | 2023-02-18 | |
| Enamine | EN300-01145-1g |
4-chloro-2-(phenylamino)-1,3-thiazole-5-carbaldehyde |
126193-27-9 | 95% | 1g |
$600.0 | 2023-11-13 | |
| Enamine | EN300-01145-5g |
4-chloro-2-(phenylamino)-1,3-thiazole-5-carbaldehyde |
126193-27-9 | 95% | 5g |
$1737.0 | 2023-11-13 | |
| Enamine | EN300-01145-10g |
4-chloro-2-(phenylamino)-1,3-thiazole-5-carbaldehyde |
126193-27-9 | 95% | 10g |
$2577.0 | 2023-11-13 | |
| Enamine | EN300-10502-0.05g |
4-chloro-2-(phenylamino)-1,3-thiazole-5-carbaldehyde |
126193-27-9 | 95% | 0.05g |
$127.0 | 2023-02-09 |
4-chloro-2-(phenylamino)-1,3-thiazole-5-carbaldehyde Letteratura correlata
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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